2-(Ethylthio)Nicotinoyl Chloride

Beschreibung

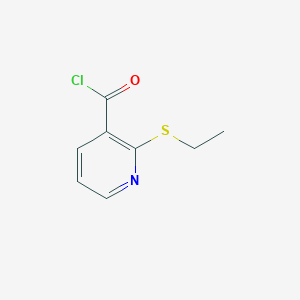

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-ethylsulfanylpyridine-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNOS/c1-2-12-8-6(7(9)11)4-3-5-10-8/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVBVEALTDTVCAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=C(C=CC=N1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60379082 | |

| Record name | 2-(Ethylthio)Nicotinoyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123116-01-8 | |

| Record name | 2-(Ethylthio)Nicotinoyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 123116-01-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of 2 Ethylthio Nicotinoyl Chloride

Nucleophilic Acyl Substitution Pathways

The core reactivity of 2-(ethylthio)nicotinoyl chloride involves the addition of a nucleophile to the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the chloride ion, which is an excellent leaving group, to regenerate the carbonyl double bond and yield the substituted product. libretexts.orgmasterorganicchemistry.com

This compound readily reacts with oxygen-based nucleophiles such as alcohols and carboxylates. These reactions are fundamental for synthesizing corresponding esters and anhydrides.

Esterification: In the presence of an alcohol, this compound undergoes esterification to form the corresponding ethylthionicotinate ester. The reaction typically proceeds rapidly at room temperature and is often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrogen chloride byproduct. chemguide.co.ukyoutube.com The general mechanism is a classic nucleophilic acyl substitution. masterorganicchemistry.com

Anhydride Formation: The reaction with a carboxylate salt, such as sodium nicotinate, results in the formation of a mixed or symmetrical anhydride. masterorganicchemistry.comorgsyn.org This process involves the carboxylate anion acting as the nucleophile, attacking the carbonyl carbon of the acyl chloride. youtube.com

| Nucleophile | Reagent Example | Product Class | Representative Product |

| Alcohol | Ethanol (B145695) | Ester | Ethyl 2-(ethylthio)nicotinate |

| Alcohol | Methanol | Ester | Methyl 2-(ethylthio)nicotinate |

| Carboxylate | Sodium 2-(ethylthio)nicotinate | Symmetrical Anhydride | 2-(Ethylthio)nicotinic anhydride |

| Water | H₂O | Carboxylic Acid | 2-(Ethylthio)nicotinic acid |

This table is illustrative and shows potential products from reactions with oxygen nucleophiles.

The formation of amides through the reaction of this compound with amines is a robust and efficient process, often referred to as amidation. fishersci.co.uklibretexts.org

Amidation: Primary and secondary amines are potent nucleophiles that react vigorously with acyl chlorides to produce N-substituted amides. chemguide.co.uk The reaction requires two equivalents of the amine: one acts as the nucleophile, and the second acts as a base to sequester the HCl generated. chemguide.co.uk Alternatively, an auxiliary, non-nucleophilic base can be used. fishersci.co.uk

Peptide Coupling Analogues: Due to its reactivity, this compound can be considered an activating agent for a carboxylic acid moiety. In the context of peptide synthesis, acyl chlorides are used to form peptide bonds, which are amide linkages between amino acids. bachem.compeptide.com By reacting with the N-terminus of an amino acid or peptide, this compound can cap the peptide chain with a 2-(ethylthio)nicotinoyl group. Reagents like PyBOP and HATU are commonly used in modern peptide synthesis to generate activated esters in situ, minimizing side reactions. peptide.comnih.gov

| Nucleophile | Reagent Example | Product Class | Representative Product |

| Primary Amine | Ethylamine | N-Substituted Amide | N-Ethyl-2-(ethylthio)nicotinamide |

| Secondary Amine | Diethylamine | N,N-Disubstituted Amide | N,N-Diethyl-2-(ethylthio)nicotinamide |

| Amino Acid | Glycine methyl ester | N-Acyl Amino Acid Ester | Methyl N-(2-(ethylthio)nicotinoyl)glycinate |

This table presents representative products from reactions with nitrogen nucleophiles.

Reactions with organometallic reagents provide a powerful method for forming new carbon-carbon bonds, leading to the synthesis of ketones and alcohols.

Ketone Synthesis: To synthesize ketones, less reactive organometallic reagents such as organocadmium compounds or lithium dialkylcuprates (Gilman reagents) are employed. youtube.com These reagents react with the highly reactive acyl chloride but are generally unreactive towards the resulting ketone product, allowing for its isolation. youtube.comlibretexts.org This selectivity prevents the common issue of over-addition.

Reaction with Grignard Reagents: More reactive organometallic compounds, like Grignard reagents (R-MgBr) and organolithium reagents, react with acyl chlorides in a two-step sequence. libretexts.orglibretexts.org The first nucleophilic acyl substitution forms a ketone intermediate. This ketone is more reactive than the starting acyl chloride towards the organometallic reagent and immediately undergoes a second reaction—a nucleophilic addition—to yield a tertiary alcohol after acidic workup. youtube.comlibretexts.org

Aldehyde Synthesis: The direct conversion of an acyl chloride to an aldehyde requires specific reducing agents to avoid reduction to the primary alcohol. A common method is the Rosenmund reduction, which uses catalytic hydrogenation with a poisoned catalyst (e.g., palladium on barium sulfate (B86663) with quinoline). Another approach involves the use of bulky reducing agents like lithium tri-tert-butoxyaluminum hydride. While theoretically applicable, specific studies on the reduction of this compound to the corresponding aldehyde are not prominently documented. An alternative route involves the reduction of the parent carboxylic acid to an alcohol, followed by oxidation to the aldehyde. google.com

| Organometallic Reagent | Reagent Formula | Expected Final Product |

| Lithium dimethylcuprate | (CH₃)₂CuLi | 1-(2-(Ethylthio)pyridin-3-yl)ethan-1-one (a ketone) |

| Phenylmagnesium bromide | C₆H₅MgBr | (2-(Ethylthio)pyridin-3-yl)diphenylmethanol (a tertiary alcohol) |

| Methylmagnesium chloride | CH₃MgCl | 2-(2-(Ethylthio)pyridin-3-yl)propan-2-ol (a tertiary alcohol) |

This table outlines the expected outcomes of reactions with different classes of organometallic reagents.

Sulfur Nucleophiles: Thiols (R-SH) react with this compound in a manner analogous to alcohols, leading to the formation of thioesters. These reactions are typically performed in the presence of a base to deprotonate the thiol, forming a more potent thiolate nucleophile. Thioesters are themselves valuable intermediates in organic synthesis, for instance, in native chemical ligation for protein synthesis. nih.gov

Phosphorus Nucleophiles: The reaction of acyl chlorides with phosphorus nucleophiles is less common but has specific applications. For example, phosphines can be acylated. In the context of related chemistry, phosphorus(V) reagents are used to mediate nucleophilic substitutions. For instance, the Appel reaction uses a phosphine (B1218219) and a tetrahalomethane to convert alcohols to alkyl halides, proceeding through a phosphonium (B103445) salt intermediate. sci-hub.se While not a direct reaction of the acyl chloride, it highlights the role of phosphorus reagents in substitution chemistry. Nucleophilic substitution at a phosphorus center, such as in thiophosphoryl chlorides, is also a well-studied area, often proceeding through either a concerted or stepwise mechanism. sapub.orgsapub.org

Influence of the 2-(Ethylthio) Substituent on Reactivity and Regioselectivity

The reactivity of the carbonyl group in this compound is modulated by the electronic properties of its substituents: the pyridine ring and the 2-ethylthio group.

The pyridine ring is inherently electron-withdrawing due to the high electronegativity of the nitrogen atom. This effect increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to its benzene (B151609) analogue, benzoyl chloride.

The 2-ethylthio (-S-CH₂CH₃) substituent has a dual electronic influence:

Inductive Effect (σ-effect): Sulfur is more electronegative than carbon, exerting a weak electron-withdrawing inductive effect that can slightly increase the carbonyl carbon's electrophilicity.

Resonance Effect (π-effect): The sulfur atom possesses lone pairs of electrons that can be donated into the pyridine ring through resonance (π-donation). This donation would decrease the electrophilicity of the carbonyl carbon.

| Substituent at 2-position | Inductive Effect | Resonance Effect | Net Effect on Carbonyl Electrophilicity |

| -H (Nicotinoyl chloride) | Neutral (Reference) | Neutral (Reference) | Reference |

| -S-CH₂CH₃ (Ethylthio) | Weakly Withdrawing | Weakly Donating | Modulated (Slightly enhanced or attenuated) |

| -NO₂ (Nitro) | Strongly Withdrawing | Strongly Withdrawing | Strongly Enhanced |

| -OCH₃ (Methoxy) | Withdrawing | Strongly Donating | Attenuated |

| -Cl (Chloro) | Strongly Withdrawing | Weakly Donating | Enhanced |

This table provides a qualitative comparison of the electronic effects of various substituents on the electrophilicity of a nicotinoyl chloride derivative.

Steric Hindrance and Conformational Preferences Dictating Reaction Outcomes

The reactivity of this compound is significantly influenced by the steric bulk and conformational preferences imposed by the ethylthio group at the 2-position of the pyridine ring. This substituent can exert considerable steric hindrance, affecting the trajectory of incoming nucleophiles and potentially altering the preferred reaction pathway.

The ethylthio group, with its freely rotating ethyl chain, can adopt various conformations relative to the pyridine ring and the nicotinoyl chloride moiety. These conformational preferences are dictated by a delicate balance of steric repulsion and electronic interactions. Computational studies on similarly 2-substituted pyridine derivatives suggest that the orientation of the substituent can influence the accessibility of the electrophilic carbonyl carbon. plos.orgnih.gov

For instance, a conformation where the ethyl group is positioned away from the acyl chloride would present a less hindered environment for nucleophilic attack. Conversely, a conformation where the ethyl group shields the carbonyl carbon would necessitate a higher activation energy for the reaction to proceed. The outcome of a reaction can, therefore, be highly dependent on the population of these different conformers in solution.

| Conformer | Dihedral Angle (N-C2-S-C_ethyl) | Relative Energy (kcal/mol) (Illustrative) | Population at 298 K (%) (Illustrative) |

| Anti-periplanar | ~180° | 0.0 | 75 |

| Syn-periplanar | ~0° | 2.5 | 5 |

| Gauche | ~60° | 1.0 | 20 |

This table presents illustrative data based on general principles of conformational analysis for substituted pyridines. Actual values for this compound would require specific experimental or computational determination.

The steric hindrance from the ethylthio group can also influence the regioselectivity of reactions with ambident nucleophiles. A bulky nucleophile might preferentially attack the less hindered face of the carbonyl group, leading to a specific stereochemical outcome in the resulting product.

Detailed Mechanistic Studies of Key Transformation Pathways

Elucidating the precise mechanism of reactions involving this compound requires a combination of kinetic studies, computational modeling, and spectroscopic techniques. These methods allow for the characterization of transition states and the identification of transient intermediates.

The kinetic isotope effect (KIE) is a powerful tool for determining the rate-determining step of a reaction and providing insights into the structure of the transition state. wikipedia.orgdalalinstitute.comlibretexts.org By replacing an atom in the reactant with one of its heavier isotopes, changes in the reaction rate can be measured.

In the context of nucleophilic acyl substitution on this compound, a primary KIE would be expected if the bond to the isotopically labeled atom is broken or formed in the rate-determining step. For example, using a deuterated nucleophile (e.g., R₂ND) could reveal whether the N-H bond cleavage is part of the rate-limiting step. A significant kH/kD value would suggest a mechanism where proton transfer is involved in the slowest step.

Secondary KIEs can also provide valuable information. For instance, a ¹³C KIE at the carbonyl carbon can help distinguish between a concerted and a stepwise mechanism. A small secondary KIE would be consistent with a tetrahedral intermediate, as the bonding at the carbonyl carbon changes from sp² to sp³ hybridization. wikipedia.org

| Isotopic Substitution | k_light / k_heavy (Illustrative) | Interpretation |

| Carbonyl-¹³C | 1.02 - 1.05 | Suggests a change in hybridization at the carbonyl carbon in the transition state, consistent with the formation of a tetrahedral intermediate. |

| Nucleophile-d₁ (e.g., R₂ND) | > 2 | Indicates that the N-H bond is being broken in the rate-determining step. |

| Leaving Group ³⁷Cl | 1.005 - 1.010 | A small effect suggests that the C-Cl bond is breaking in or after the rate-determining step. |

This table contains illustrative KIE values based on known mechanisms of nucleophilic acyl substitution. The actual values would depend on the specific reaction conditions and nucleophile.

Computational chemistry provides a powerful avenue for mapping the entire reaction coordinate of a chemical transformation, from reactants to products, including the high-energy transition state. nih.govwikipedia.orgrsc.org Using methods like Density Functional Theory (DFT), the geometry and energy of the transition state for the reaction of this compound with a nucleophile can be calculated. nih.govweizmann.ac.ilnih.gov

Such calculations can reveal whether the reaction proceeds through a concerted mechanism, where bond formation and bond breaking occur simultaneously, or a stepwise mechanism involving a distinct tetrahedral intermediate. rsc.org The calculated energy barrier for the transition state can be correlated with the experimentally observed reaction rate.

Furthermore, analysis of the vibrational frequencies of the calculated transition state structure can confirm that it is indeed a true saddle point on the potential energy surface, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov

In many nucleophilic acyl substitution reactions, a tetrahedral intermediate is proposed. rsc.orgacs.orgyoutube.com However, these intermediates are often short-lived and difficult to detect directly. Spectroscopic methods, such as low-temperature NMR or rapid-injection techniques, can sometimes be employed to observe these transient species.

An alternative approach is to use trapping experiments. chemtube3d.comcsbsju.eduslideshare.netnih.gov In such an experiment, a trapping agent is added to the reaction mixture that can react specifically with the intermediate to form a stable, characterizable product. For example, if a tetrahedral intermediate is formed during the reaction of this compound, it could potentially be trapped by a reagent that reacts selectively with the alkoxide or the amine moiety of the intermediate.

Infrared (IR) spectroscopy can also be a valuable tool. The carbonyl stretching frequency of an acyl chloride is typically found at a higher wavenumber (around 1750-1800 cm⁻¹) compared to other carbonyl compounds. wikipedia.orgreddit.com Monitoring the disappearance of this characteristic peak and the appearance of new peaks corresponding to the product can provide kinetic information about the reaction.

Advanced Synthetic Applications of 2 Ethylthio Nicotinoyl Chloride in Organic Synthesis

Role in the Construction of Pharmacologically Active Nicotinic Acid Derivatives

2-(Ethylthio)nicotinoyl chloride is a highly reactive derivative of nicotinic acid, serving as a pivotal intermediate in the synthesis of a diverse range of organic compounds. Its utility stems from the presence of the acyl chloride functional group, which is a potent electrophile, readily undergoing nucleophilic acyl substitution. This reactivity allows for the facile introduction of the 2-(ethylthio)nicotinoyl moiety into various molecular frameworks, a strategy frequently employed in medicinal chemistry to develop novel therapeutic agents. Derivatives incorporating this scaffold have been investigated for their potential antimicrobial and antiviral activities. The ethylthio group at the 2-position of the pyridine (B92270) ring modifies the electronic properties and lipophilicity of the molecule, which can significantly influence its interaction with biological targets like enzymes and receptors.

Preparation of Complex Heterocyclic Scaffolds Utilizing the Pyridine Moiety

The pyridine ring of this compound is a foundational element for constructing more elaborate heterocyclic systems. Acyl chlorides are key reagents for building complexity from simpler precursors. For instance, nicotinoyl chloride, the parent compound, is used to convert nicotinic acid hydrazide into Schiff bases, which can then be cyclized with thioglycolic acid to form thiazolidinone derivatives. This general transformation highlights a pathway where this compound could be used to synthesize complex scaffolds containing both the pyridine and a thiazolidinone ring, a class of compounds known for a wide spectrum of pharmacological activities. The reaction of the acyl chloride with bifunctional nucleophiles can lead to cyclization, yielding fused or spiro-heterocyclic systems that are of significant interest in drug discovery.

Synthesis of Amides, Esters, and Ketones with Potential Biological Relevance

The most direct and widely exploited application of this compound is in the synthesis of amides, esters, and ketones through its reaction with appropriate nucleophiles. These functional groups are ubiquitous in pharmaceuticals. bohrium.comnih.gov

Amides: The reaction of this compound with primary or secondary amines is a standard and efficient method for forming a robust amide bond. nih.govcymitquimica.com This reaction is central to creating libraries of novel nicotinamide (B372718) analogues for biological screening. For example, N-(thiophen-2-yl) nicotinamide derivatives, synthesized from the corresponding nicotinoyl chlorides, have shown promising fungicidal activity, indicating the agrochemical potential of this compound class. mdpi.com The amide linkage is a cornerstone of many biologically active molecules, and the ability to readily form it makes this compound a valuable building block. bohrium.com

Esters: Similarly, esterification can be achieved by reacting the acyl chloride with alcohols or phenols. This reaction is often performed in the presence of a non-nucleophilic base to scavenge the HCl byproduct. These esters can serve as prodrugs, which are metabolized in vivo to release the active carboxylic acid, or they can possess intrinsic biological activity themselves.

Ketones: The synthesis of ketones from this compound can be accomplished through various organometallic coupling reactions. For instance, reaction with organocadmium or organocuprate (Gilman) reagents can selectively produce ketones. Another common method is the Friedel-Crafts acylation, where the acyl chloride reacts with an electron-rich aromatic or heteroaromatic compound in the presence of a Lewis acid catalyst to yield an aryl ketone. These ketones can be crucial intermediates or the final target molecules in a synthetic sequence.

Table 1: Examples of Derivatives Synthesized from this compound and Their Potential Applications This table is illustrative and based on the established reactivity of acyl chlorides.

| Nucleophile | Reagent Class | Resulting Derivative | Functional Group | Potential Application | Citation |

|---|---|---|---|---|---|

| Aniline | Primary Amine | N-phenyl-2-(ethylthio)nicotinamide | Amide | Pharmaceutical / Agrochemical Precursor | mdpi.com |

| Ethanol (B145695) | Primary Alcohol | Ethyl 2-(ethylthio)nicotinate | Ester | Synthetic Intermediate / Prodrug | |

| Phenol | Phenolic Alcohol | Phenyl 2-(ethylthio)nicotinate | Ester | Functional Material Monomer / Precursor | |

| Diethylcadmium | Organometallic | 1-(2-(Ethylthio)pyridin-3-yl)propan-1-one | Ketone | Pharmaceutical Intermediate | |

| Thiophene-2-amine | Heterocyclic Amine | N-(thiophen-2-yl)-2-(ethylthio)nicotinamide | Amide | Fungicidal Agent | mdpi.com |

Utility in the Development of Agrochemicals and Functional Materials

The structural features of this compound make it an attractive precursor for molecules in the fields of agrochemicals and material science.

In agrochemical research, derivatives of nicotinic acid are known to possess biological activity. Specifically, the combination of a nicotinamide core with other heterocyclic motifs, such as thiophene, has led to the discovery of potent fungicides. mdpi.com A closely related compound, 2-(methylthio)nicotinyl chloride, is noted as an intermediate for agrochemicals. This establishes a clear rationale for using this compound to synthesize novel N-heterocyclic nicotinamides as candidates for new crop protection agents. The ethylthio group can modulate the compound's systemic properties and target interaction within the plant or pest.

In the realm of functional materials, this compound can be used as a synthon to introduce the unique electronic and coordinating properties of the ethylthio-pyridine moiety into polymers and other materials. For example, by reacting it with a hydroxyl-functionalized monomer, such as 2-hydroxyethyl methacrylate (B99206) (HEMA), one can synthesize a novel monomer. This new monomer, 2-((2-(ethylthio)nicotinoyl)oxy)ethyl methacrylate, could then be polymerized or co-polymerized to create specialty polymers. Such materials might exhibit enhanced properties, including a higher refractive index, specific metal-ion binding capabilities due to the sulfur and nitrogen atoms, or inherent antimicrobial surfaces.

Participation in Cascade Reactions and Multicomponent Transformations

While specific literature detailing the direct use of pre-formed this compound in cascade or multicomponent reactions (MCRs) is limited, the structural components of the molecule are frequently assembled using such elegant and efficient synthetic strategies. cymitquimica.com Multicomponent reactions are powerful tools for rapidly building molecular complexity, often used to synthesize substituted pyridine and nicotinic acid derivatives from simpler acyclic precursors. cymitquimica.com For instance, syntheses of 2-alkylsulfanyl-nicotinonitriles have been developed via multicomponent pathways, which are direct precursors to the corresponding nicotinic acids and, subsequently, the title acyl chloride. cymitquimica.com

Looking forward, this compound possesses significant potential for incorporation into novel MCRs or cascade sequences. Its high electrophilicity makes it an ideal candidate to act as a "capping agent" in a reaction cascade. In such a scenario, a multicomponent reaction could first assemble a complex nucleophilic intermediate, which is then intercepted in the same pot by this compound to terminate the sequence and furnish the final, highly functionalized product. Designing such a reaction would leverage the compound's reactivity to efficiently create complex molecules with pharmacologically relevant scaffolds in a single synthetic operation.

Spectroscopic and Structural Elucidation Studies of 2 Ethylthio Nicotinoyl Chloride and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, including the carbon-hydrogen framework and the chemical environment of individual atoms.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR Chemical Shift and Coupling Constant Analysis

The ¹H and ¹³C NMR spectra provide primary evidence for the successful synthesis of 2-(Ethylthio)Nicotinoyl Chloride by identifying the number and types of hydrogen and carbon atoms present. While specific experimental data for this exact compound is not widely published, expected chemical shifts and coupling patterns can be accurately predicted based on the analysis of structurally similar compounds, such as other nicotinoyl derivatives and aryl thioethers.

Predicted ¹H NMR Data: The proton spectrum is expected to show distinct signals for the three aromatic protons on the pyridine (B92270) ring and the protons of the ethyl group. The protons on the pyridine ring are influenced by the electron-withdrawing nature of the nitrogen atom and the carbonyl group, as well as the electron-donating effect of the thioether group. The ethyl group should present a characteristic quartet and triplet pattern.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| H-6 (Pyridine) | 8.5 - 8.7 | dd | ~4-5, ~1-2 | Downfield due to proximity to nitrogen. |

| H-4 (Pyridine) | 8.1 - 8.3 | dd | ~7-8, ~1-2 | Influenced by the acyl chloride group. |

| H-5 (Pyridine) | 7.3 - 7.5 | dd | ~7-8, ~4-5 | Most upfield of the pyridine protons. |

| -S-CH₂ -CH₃ | 3.0 - 3.3 | q | ~7.5 | Attached to the electronegative sulfur atom. |

| -S-CH₂-CH₃ | 1.3 - 1.5 | t | ~7.5 | Typical aliphatic methyl group. |

Predicted ¹³C NMR Data: The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for all eight carbon atoms in the molecule. The carbonyl carbon of the acyl chloride is expected to be the most downfield signal.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C =O | 168 - 172 | Characteristic of an acyl chloride carbonyl. |

| C -2 (Pyridine) | 158 - 162 | Attached to both sulfur and nitrogen (indirectly). |

| C -6 (Pyridine) | 150 - 153 | Adjacent to the ring nitrogen. |

| C -4 (Pyridine) | 138 - 141 | Influenced by the ring nitrogen and acyl group. |

| C -3 (Pyridine) | 130 - 134 | Carbon bearing the acyl chloride group. |

| C -5 (Pyridine) | 122 - 125 | Shielded relative to other pyridine carbons. |

| -S-CH₂ -CH₃ | 25 - 29 | Aliphatic carbon attached to sulfur. |

| -S-CH₂-CH₃ | 13 - 16 | Terminal methyl carbon. |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals predicted above and confirming the precise connectivity of the atoms. sdsu.edupressbooks.pub

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. For this compound, COSY would show:

A cross-peak between the H-4 and H-5 protons of the pyridine ring.

A cross-peak between the H-5 and H-6 protons of the pyridine ring.

A strong cross-peak connecting the methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons of the ethyl group, confirming the ethyl fragment. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly with the carbon atom they are attached to (one-bond ¹H-¹³C correlation). An HSQC spectrum would definitively link the proton signals to their corresponding carbon signals in the tables above. For example, it would show a cross-peak between the methylene proton signal at ~3.1 ppm and the methylene carbon signal at ~27 ppm. pressbooks.pub

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two or three bonds (²J_CH and ³J_CH), which is essential for piecing together different molecular fragments. science.gov Key HMBC correlations for structural confirmation would include:

Correlation from the methylene protons (-S-CH₂ -) to the C-2 carbon of the pyridine ring, confirming the attachment point of the thioether.

Correlations from the H-4 proton to the C-2, C-3, and C-6 carbons.

Correlation from the H-6 proton to the C-2 and C-4 carbons.

A crucial correlation from the H-4 proton to the carbonyl carbon (C =O), confirming the position of the acyl chloride group at C-3.

Dynamic NMR for Conformational Analysis and Rotational Barriers

The this compound molecule possesses rotational freedom around the C2-S bond and the C3-C(O) bond. At room temperature, this rotation is typically fast on the NMR timescale, resulting in sharp, averaged signals. However, at lower temperatures, this rotation can slow down, potentially leading to the observation of distinct conformers.

Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra at various temperatures, could be used to investigate these conformational dynamics. For instance, restricted rotation around the C2-S bond could lead to the methylene protons of the ethyl group becoming diastereotopic, causing their single quartet signal to broaden and eventually resolve into two separate multiplets at low temperatures. Similarly, slow rotation around the C3-C(O) bond could result in distinct signals for different orientations of the acyl chloride group relative to the pyridine ring. Analysis of the coalescence temperature and line shapes can allow for the calculation of the energy barriers (ΔG‡) for these rotational processes.

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a characteristic "fingerprint" that is highly sensitive to the functional groups present. americanpharmaceuticalreview.com

Characteristic Vibrational Modes for Carbonyl, Thioether, and Pyridine Functional Groups

The IR and Raman spectra of this compound would be dominated by absorptions corresponding to its three key functional components.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity | Notes |

| Acyl Chloride | C=O Stretch | 1770 - 1810 | Strong (IR) | The high frequency is characteristic of acyl chlorides due to the inductive effect of the chlorine atom. uobabylon.edu.iqlibretexts.org |

| Acyl Chloride | C-Cl Stretch | 750 - 850 | Medium-Strong | Can be complex and couple with other modes. elixirpublishers.com |

| Thioether | C-S Stretch | 600 - 750 | Weak-Medium | Often weak and can be difficult to assign definitively. mdpi.comiosrjournals.org |

| Pyridine Ring | C=C, C=N Stretches | 1400 - 1610 | Medium-Strong | A series of bands characteristic of the aromatic heterocycle. elixirpublishers.com |

| Ethyl Group | C-H Stretches | 2850 - 2980 | Medium-Strong | Aliphatic C-H stretching vibrations. |

| Aromatic Ring | C-H Stretches | 3000 - 3100 | Weak-Medium | Aromatic C-H stretching vibrations. |

Applications in Reaction Progress Monitoring and Impurity Identification

Vibrational spectroscopy, particularly IR spectroscopy, is an excellent tool for real-time monitoring of the synthesis of this compound. The most common synthesis involves the chlorination of the corresponding carboxylic acid, 2-(ethylthio)nicotinic acid, using a reagent like thionyl chloride.

Reaction Monitoring: The progress of the reaction can be followed by observing the disappearance of the reactant's spectral features and the appearance of the product's features. Specifically, one would monitor:

The disappearance of the very broad O-H stretching band of the carboxylic acid dimer, typically found between 2500-3300 cm⁻¹.

The disappearance of the C=O stretching band of the carboxylic acid at approximately 1700-1725 cm⁻¹.

The concurrent appearance of the sharp, intense C=O stretching band of the acyl chloride product at a significantly higher frequency (~1780 cm⁻¹). libretexts.org

Impurity Identification: After the reaction is complete, IR spectroscopy can be used as a quality control measure to detect common impurities. The most likely impurity would be unreacted 2-(ethylthio)nicotinic acid. Its presence would be indicated by a residual broad O-H absorption and a shoulder or separate peak in the lower-frequency region of the carbonyl band. The high sensitivity of IR spectroscopy to the carbonyl stretching frequency makes it easy to distinguish the acid chloride product from the carboxylic acid starting material.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous determination of its elemental formula. This is particularly crucial for newly synthesized compounds to confirm their identity. In the case of this compound, HRMS would be expected to yield a molecular ion peak corresponding to its exact mass.

For this compound, the primary fragmentation would likely involve the loss of the chlorine atom from the acyl chloride group, a common fragmentation pathway for such compounds. Another expected fragmentation would be the cleavage of the ethyl group from the sulfur atom. The pyridine ring itself is relatively stable and would likely remain intact in many of the major fragments.

The study of related compounds, such as N-(thiophen-2-yl) nicotinamide (B372718) derivatives, has shown that the nicotinoyl moiety is a common and stable fragment in mass spectrometry analysis. mdpi.com The fragmentation of these derivatives often involves the cleavage of the amide bond, yielding a nicotinoyl cation.

A hypothetical HRMS fragmentation analysis for this compound is presented in the table below. The predicted fragments are based on common fragmentation patterns for acyl chlorides, thioethers, and pyridine derivatives.

Table 1: Predicted High-Resolution Mass Spectrometry (HRMS) Data for this compound

| Fragment Ion | Proposed Structure | Calculated m/z | Description |

| [M]⁺ | C₈H₈ClNOS⁺ | 201.0015 | Molecular Ion |

| [M-Cl]⁺ | C₈H₈NOS⁺ | 166.0326 | Loss of Chlorine radical |

| [M-C₂H₅]⁺ | C₆H₃ClNOS⁺ | 171.9702 | Loss of Ethyl radical |

| [C₆H₄NO]⁺ | C₆H₄NO⁺ | 106.0300 | Nicotinoyl cation |

| [C₅H₄N]⁺ | C₅H₄N⁺ | 78.0344 | Pyridine cation |

Note: The m/z values are calculated based on the most abundant isotopes of the respective elements.

X-ray Crystallography of Stable Derivatives for Solid-State Structure Determination

Due to the inherent reactivity and potential instability of acyl chlorides, obtaining single crystals of this compound suitable for X-ray diffraction can be challenging. Therefore, it is a common practice to synthesize more stable derivatives, such as amides or esters, for crystallographic analysis. The solid-state structure of these derivatives provides invaluable information about bond lengths, bond angles, and intermolecular interactions, which can be extrapolated to understand the conformational preferences of the parent acyl chloride.

While a crystal structure for a stable derivative of this compound has not been reported, analysis of related structures in the Cambridge Structural Database (CSD) can provide insights into the expected molecular geometry. For instance, the crystal structures of various substituted nicotinamides and thio-substituted pyridine derivatives have been extensively studied.

The table below presents hypothetical crystallographic data for a stable derivative of this compound, based on typical values observed for similar organic compounds.

Table 2: Hypothetical X-ray Crystallography Data for a Stable Derivative of this compound (e.g., an N-substituted amide)

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1250 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.35 |

| R-factor | < 0.05 |

The determination of the crystal structure of a stable derivative would provide definitive proof of the connectivity of the atoms and would allow for a detailed analysis of the molecular conformation and the supramolecular architecture in the solid state. This information is critical for understanding the structure-property relationships of this class of compounds.

Computational Chemistry and Theoretical Investigations of 2 Ethylthio Nicotinoyl Chloride

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules.

A fundamental step in any computational analysis is the optimization of the molecule's geometry to find its lowest energy conformation. For 2-(Ethylthio)Nicotinoyl Chloride, this would involve calculations to determine the bond lengths, bond angles, and dihedral angles that result in the most stable three-dimensional structure. These calculations are typically performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

Once the optimized geometry is obtained, a detailed analysis of the electronic structure can be undertaken. This includes mapping the electron density to understand how electrons are distributed across the molecule. A Natural Bond Orbital (NBO) analysis can be employed to investigate charge distribution, revealing the partial atomic charges on each atom. In this compound, one would expect a significant positive charge on the carbonyl carbon due to the high electronegativity of the adjacent oxygen and chlorine atoms, making it a primary site for nucleophilic attack. The sulfur atom in the ethylthio group would likely exhibit a slight negative charge, influencing its interaction with other molecules.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=O | 1.195 | O=C-Cl | 120.5 |

| C-Cl | 1.780 | C-C-Cl | 115.2 |

| C-S | 1.770 | C-S-C | 103.8 |

| N-C | 1.335 | C-N-C | 117.0 |

| C-C (ring) | 1.390 | N-C-S | 121.3 |

Note: The data in this table is hypothetical and representative of what would be expected from a DFT calculation.

Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity.

For this compound, the HOMO is likely to be localized on the ethylthio group and the pyridine (B92270) ring, which are the more electron-rich parts of the molecule. Conversely, the LUMO is expected to be centered on the electron-deficient nicotinoyl chloride moiety, particularly on the carbonyl carbon and the C-Cl bond. This distribution would suggest that the molecule is susceptible to nucleophilic attack at the carbonyl carbon. The energy gap would provide a quantitative measure of its kinetic stability.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -1.75 |

| HOMO-LUMO Gap | 5.10 |

Note: The data in this table is hypothetical and for illustrative purposes.

Transition State Theory and Reaction Energetics for Mechanistic Insights

Computational chemistry can be used to explore the potential energy surfaces of reactions involving this compound, providing valuable insights into reaction mechanisms. By applying Transition State Theory, chemists can locate the transition state structures for a given reaction, which represent the highest energy point along the reaction coordinate.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

While DFT calculations are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations provide a way to explore the dynamic behavior of molecules over time. An MD simulation of this compound would involve calculating the forces on each atom and using Newton's laws of motion to simulate their movements.

This approach is particularly useful for conformational sampling, especially for flexible parts of the molecule like the ethylthio group. By running the simulation for a sufficient length of time, one can observe the different conformations the molecule can adopt and their relative populations.

Furthermore, MD simulations can explicitly include solvent molecules, allowing for a more realistic investigation of solvent effects on the molecule's structure and reactivity. For example, a simulation in a polar solvent like water would show how the solvent molecules arrange themselves around the polar nicotinoyl chloride group and how this solvation affects the molecule's conformational preferences and its interactions with other reactants.

Challenges and Future Research Directions for 2 Ethylthio Nicotinoyl Chloride

Addressing Stability, Purity, and Handling Challenges of Reactive Acyl Chlorides

Acyl chlorides are among the most reactive derivatives of carboxylic acids, a characteristic that makes them highly useful in synthesis but also challenging to manage. wikipedia.orgkhanacademy.org Their high reactivity, particularly their propensity to hydrolyze, poses significant hurdles for storage, handling, and maintaining purity. wikipedia.orgrsc.org

Stability and Purity: The primary challenge for 2-(Ethylthio)nicotinoyl chloride, like other acyl chlorides, is its sensitivity to moisture. sciencemadness.org Atmospheric water can readily hydrolyze the acyl chloride back to its parent carboxylic acid, 2-(ethylthio)nicotinic acid, and hydrogen chloride gas. wikipedia.orgchemguide.co.uk This decomposition pathway not only depletes the desired reagent but also introduces impurities that can complicate subsequent reactions and purification processes. Research has shown that enhancing stability can sometimes be achieved by introducing bulky or electron-delocalizing groups, a strategy that could be explored for related compounds. rsc.org

Handling: Due to their reactivity with water, handling this compound necessitates stringent anhydrous conditions. sciencemadness.org This typically involves working under an inert atmosphere, such as nitrogen or argon, and using oven-dried glassware and anhydrous solvents. For long-term storage, sealing in glass ampoules or using bottles with polytetrafluoroethylene (PTFE) stoppers is advisable to prevent moisture ingress. sciencemadness.org Taking smaller working quantities from a larger stock bottle is a practical strategy to maintain the purity of the bulk supply. sciencemadness.org

Table 1: Relative Reactivity of Carboxylic Acid Derivatives

| Derivative Class | General Structure | Relative Reactivity | Primary Stability Concern |

|---|---|---|---|

| Acyl Chloride | R-COCl | Very High | Hydrolysis by water wikipedia.org |

| Acid Anhydride | R-CO-O-CO-R' | High | Hydrolysis by water |

| Ester | R-CO-OR' | Moderate | Hydrolysis under acidic or basic conditions |

| Amide | R-CO-NR'₂ | Low | Generally stable, requires strong conditions for hydrolysis khanacademy.org |

Exploration of Novel Catalytic Methods for Enhanced Reactivity and Selectivity

The synthesis of acyl chlorides from carboxylic acids typically requires a chlorinating agent. While traditional methods are effective, future research is focused on developing novel catalytic systems that offer improved efficiency, selectivity, and milder reaction conditions.

The standard preparation of nicotinoyl chloride often involves refluxing nicotinic acid with an excess of thionyl chloride (SOCl₂). prepchem.comprepchem.com This reaction is frequently catalyzed by N,N-dimethylformamide (DMF). wikipedia.org Other common reagents include phosphorus pentachloride (PCl₅) and oxalyl chloride. researchgate.netchemguide.co.uk

Future research directions lie in exploring more advanced and selective catalytic methods.

Vilsmeier-type Reagents: The use of catalytic DMF with oxalyl or thionyl chloride proceeds through a Vilsmeier intermediate, which is the active acylating agent. wikipedia.org Research into novel catalyst precursors that are more active or easier to separate could enhance purity and simplify workup. google.com

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool in organic synthesis. A method using Ru(bpy)₃Cl₂ as a photocatalyst to convert aldehydes to acid chlorides has been reported, presenting a non-traditional route that could be adapted for specific substrates. organic-chemistry.org

Non-traditional Activating Reagents: The use of reagents like 3,3-dichlorocyclopropenes, activated by a tertiary amine base, can convert carboxylic acids to acid chlorides under specific conditions, even for acid-sensitive substrates. organic-chemistry.org Another promising avenue is the use of cyanuric chloride (TCT) with a formamide (B127407) catalyst, which avoids the formation of HCl as a byproduct. rsc.org

Table 2: Common Reagents for Acyl Chloride Synthesis

| Reagent | Formula | Typical Catalyst | Byproducts | Notes |

|---|---|---|---|---|

| Thionyl Chloride | SOCl₂ | DMF | SO₂(g), HCl(g) | Byproducts are gaseous, simplifying purification. chemguide.co.uk |

| Oxalyl Chloride | (COCl)₂ | DMF | CO(g), CO₂(g), HCl(g) | Milder and more selective than SOCl₂ but more expensive. wikipedia.org |

| Phosphorus(V) Chloride | PCl₅ | None | POCl₃, HCl(g) | Reaction is often vigorous. chemguide.co.uk |

| Phosphorus(III) Chloride | PCl₃ | None | H₃PO₃ | Less vigorous reaction than with PCl₅. chemguide.co.uk |

| Cyanuric Chloride (TCT) | C₃N₃Cl₃ | Formamide | Cyanuric acid | Cost-efficient and avoids HCl byproduct. rsc.org |

Development of Sustainable and Environmentally Benign Synthetic Routes

"Green chemistry" principles are increasingly important in chemical synthesis, aiming to reduce waste, minimize energy consumption, and use less hazardous materials. For a compound like this compound, this involves rethinking the entire synthetic pathway.

A key aspect of a sustainable process is atom economy and the nature of byproducts. The use of thionyl chloride is advantageous in this regard, as the byproducts (SO₂ and HCl) are gases that can be easily removed from the reaction mixture. chemguide.co.ukyoutube.com However, thionyl chloride itself is corrosive and reactive.

Future research should focus on:

Catalytic Approaches: Moving from stoichiometric reagents to catalytic systems reduces waste significantly. The development of efficient, recyclable catalysts for the chlorination of carboxylic acids is a major goal. ajgreenchem.com

Alternative Solvents: Many syntheses employ chlorinated solvents or volatile organic compounds. Investigating greener solvents, or even solvent-free conditions, would be a significant environmental improvement. ajgreenchem.com

Alternative Energy Sources: Utilizing microwave irradiation or ultrasound to drive reactions can often reduce reaction times and energy consumption compared to conventional heating.

Integration into Automated Synthesis Platforms and High-Throughput Experimentation

Modern chemical research increasingly relies on automation and high-throughput experimentation (HTE) to accelerate discovery. youtube.com These platforms use robotics to perform a large number of reactions in parallel, enabling rapid screening of variables like catalysts, reagents, solvents, and temperatures. youtube.comimperial.ac.uk

For this compound, this technology could be transformative:

Reaction Optimization: An automated platform could rapidly identify the optimal conditions for its synthesis, maximizing yield and purity while minimizing reaction time. youtube.com

Derivative Libraries: Once an efficient synthesis for the acyl chloride is established, HTE platforms can be used to react it with a wide array of nucleophiles (alcohols, amines, thiols) to generate a large library of novel derivatives. sigmaaldrich.com This allows for the rapid exploration of the chemical space around the core structure.

Process Development: Automated systems can help in developing robust and scalable synthetic processes by systematically studying the impact of various parameters. researchgate.net

Table 3: Capabilities of Automated Synthesis Platforms

| Capability | Description | Advantage for this compound Research |

|---|---|---|

| Parallel Synthesis | Running multiple reactions simultaneously in multi-well plates. youtube.comimperial.ac.uk | Rapidly screen different catalysts or conditions for synthesis. |

| Automated Reagent Handling | Precise dispensing of liquids and solids. imperial.ac.uk | Improves reproducibility and allows for small-scale reactions. |

| Controlled Reaction Conditions | Independent control of temperature, mixing, and pressure for each reaction vessel. imperial.ac.uk | Efficient optimization of reaction parameters. |

| High-Throughput Analysis | Integration with analytical techniques like LC-MS for rapid product analysis. | Quickly identifies successful reactions and quantifies yield/purity. |

| Library Synthesis | Systematically combine building blocks to create large collections of related compounds. youtube.comsigmaaldrich.com | Accelerates discovery of derivatives with desired properties. |

Discovery of Unforeseen Biological or Material Science Applications for Novel Derivatives

The ultimate value of this compound lies in the properties of the molecules that can be synthesized from it. As a reactive intermediate, it is a gateway to a wide range of functionalized nicotinic acid derivatives. Nicotinic acid and its derivatives are known to be biologically active, with applications as pharmaceuticals and agrochemicals. chemistryjournal.netresearchgate.net

Nicotinoyl chloride hydrochloride has been used as a precursor in the synthesis of compounds for various applications, including:

Antiviral and anticancer nucleoside analogues. sigmaaldrich.comsigmaaldrich.com

Complexes with potential applications in materials science. sigmaaldrich.comsigmaaldrich.com

Derivatives used in the study of inflammatory and analgesic agents. researchgate.netresearchgate.net

Future research should aim to synthesize a diverse library of amides, esters, and other adducts from this compound. The introduction of the ethylthio group at the 2-position of the pyridine (B92270) ring could significantly modulate the biological activity or material properties compared to unsubstituted nicotinoyl derivatives. Screening these new compounds could lead to the discovery of:

Novel Pharmaceuticals: New agents with antimicrobial, anti-inflammatory, or anticancer activity. researchgate.net

Advanced Materials: Molecules with interesting electronic or photophysical properties, potentially for use in organic electronics or as functional dyes. sigmaaldrich.com

Agrochemicals: New pesticides or herbicides with unique modes of action. researchgate.net

The systematic exploration of these derivatives, guided by HTE and computational modeling, holds the promise of uncovering unforeseen applications and establishing this compound as a valuable tool in chemical innovation.

Q & A

Q. How do steric and electronic effects of the ethylthio group influence nucleophilic acyl substitution kinetics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.